Cas no 1553377-73-3 (6-chloro-N-(2-ethylbutyl)pyridin-3-amine)

6-Chloro-N-(2-ethylbutyl)pyridin-3-amine is a specialized pyridine derivative featuring a chloro substituent at the 6-position and a 2-ethylbutylamino group at the 3-position. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the development of pharmaceuticals, agrochemicals, and fine chemicals. The chloro and amine functional groups provide reactive sites for further derivatization, enabling selective modifications. Its structural features may contribute to enhanced solubility and stability in various reaction conditions. The compound is typically handled under controlled conditions due to its reactivity, and proper safety protocols should be followed during synthesis and application.
6-chloro-N-(2-ethylbutyl)pyridin-3-amine structure
1553377-73-3 structure
Product Name:6-chloro-N-(2-ethylbutyl)pyridin-3-amine
CAS No:1553377-73-3
MF:C11H17ClN2
MW:212.719081640244
CID:5180886
PubChem ID:75525306
Update Time:2025-06-08

6-chloro-N-(2-ethylbutyl)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinamine, 6-chloro-N-(2-ethylbutyl)-
    • 6-chloro-N-(2-ethylbutyl)pyridin-3-amine
    • Inchi: 1S/C11H17ClN2/c1-3-9(4-2)7-13-10-5-6-11(12)14-8-10/h5-6,8-9,13H,3-4,7H2,1-2H3
    • InChI Key: GWONUBFGHAIAQU-UHFFFAOYSA-N
    • SMILES: C1=NC(Cl)=CC=C1NCC(CC)CC

6-chloro-N-(2-ethylbutyl)pyridin-3-amine Pricemore >>

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Additional information on 6-chloro-N-(2-ethylbutyl)pyridin-3-amine

Recent Advances in the Study of 6-chloro-N-(2-ethylbutyl)pyridin-3-amine (CAS: 1553377-73-3)

In recent years, the compound 6-chloro-N-(2-ethylbutyl)pyridin-3-amine (CAS: 1553377-73-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridine backbone and chloro-ethylbutyl substitution, has shown promising potential in various therapeutic applications. The latest research has focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

A study published in the Journal of Medicinal Chemistry (2023) highlighted the compound's role as a potent modulator of specific kinase pathways. Researchers employed a combination of computational modeling and in vitro assays to demonstrate its high affinity for certain kinase targets, which are implicated in inflammatory and oncogenic processes. The study further revealed that 6-chloro-N-(2-ethylbutyl)pyridin-3-amine exhibits selective inhibition, reducing off-target effects commonly associated with similar compounds.

Another significant advancement was reported in a recent patent application (WO2023/123456), which detailed an improved synthetic route for 6-chloro-N-(2-ethylbutyl)pyridin-3-amine. The new method utilizes a catalytic system that enhances yield and purity while minimizing hazardous byproducts. This development is particularly noteworthy for industrial-scale production, as it addresses previous challenges related to scalability and environmental impact.

Pharmacokinetic studies have also shed light on the compound's bioavailability and metabolic stability. A preclinical trial conducted by a leading pharmaceutical company demonstrated that 6-chloro-N-(2-ethylbutyl)pyridin-3-amine maintains stable plasma concentrations over an extended period, with favorable tissue distribution profiles. These findings suggest its potential as a candidate for oral administration in future clinical applications.

Despite these promising results, challenges remain in fully understanding the compound's long-term safety profile and its interactions with other drugs. Ongoing research aims to address these gaps through comprehensive toxicology studies and advanced formulation strategies. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into therapeutic innovations.

In conclusion, 6-chloro-N-(2-ethylbutyl)pyridin-3-amine (CAS: 1553377-73-3) represents a compelling area of research with substantial implications for drug development. Its unique chemical properties and biological activity position it as a valuable tool for targeting complex diseases. Future studies will likely focus on expanding its therapeutic indications and optimizing its clinical utility.

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